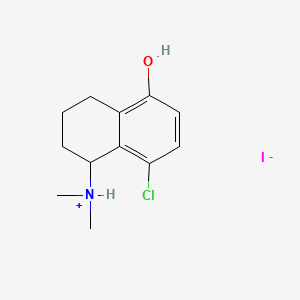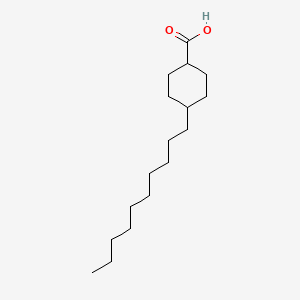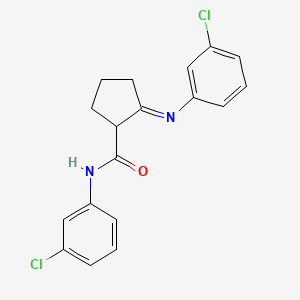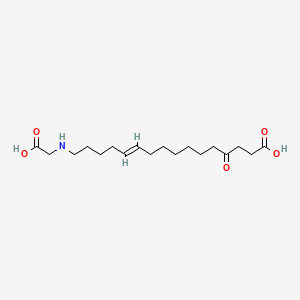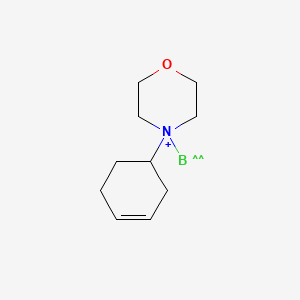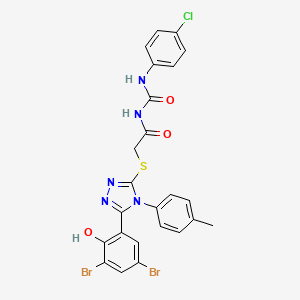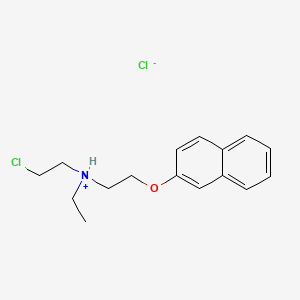
Lithium;tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lithium-tin compounds can be synthesized through various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. Mechanical alloying involves the high-energy ball milling of lithium and tin powders, resulting in the formation of lithium-tin alloys. Chemical vapor deposition involves the reaction of lithium and tin precursors in a controlled environment to form thin films of lithium-tin compounds .
Industrial Production Methods
In industrial settings, lithium-tin compounds are often produced through large-scale mechanical alloying processes. This method is favored due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product .
化学反应分析
Types of Reactions
Lithium-tin compounds undergo various chemical reactions, including oxidation, reduction, and alloying reactions. These reactions are crucial for their performance in lithium-ion batteries.
Common Reagents and Conditions
Oxidation: Lithium-tin compounds can be oxidized using oxygen or air at elevated temperatures, forming lithium-tin oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or lithium hydride.
Major Products Formed
The major products formed from these reactions include lithium-tin oxides (e.g., Li2SnO3) and lithium-tin alloys (e.g., Li22Sn5). These products are essential for the electrochemical performance of lithium-ion batteries .
科学研究应用
Lithium-tin compounds have a wide range of scientific research applications:
Chemistry: Used as anodes in lithium-ion batteries due to their high capacity and stability.
Biology: Investigated for potential use in biomedical devices and drug delivery systems.
Medicine: Explored for their potential in treating certain medical conditions due to their unique electrochemical properties.
Industry: Utilized in the production of high-performance batteries for electric vehicles and portable electronic devices
作用机制
The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .
相似化合物的比较
Similar Compounds
Lithium-silicon compounds: Known for their high capacity but suffer from significant volume expansion.
Lithium-graphite compounds: Widely used in commercial batteries but have lower capacity compared to lithium-tin compounds.
Lithium-aluminum compounds: Offer good capacity and stability but are more expensive
Uniqueness of Lithium-Tin Compounds
Lithium-tin compounds are unique due to their high theoretical capacity, relatively low cost, and suitable working potentials. Unlike lithium-silicon compounds, they exhibit less volume expansion, making them more stable during cycling. Compared to lithium-graphite compounds, they offer higher capacity, and they are more cost-effective than lithium-aluminum compounds .
属性
CAS 编号 |
51404-25-2 |
|---|---|
分子式 |
LiSn |
分子量 |
125.7 g/mol |
IUPAC 名称 |
lithium;tin |
InChI |
InChI=1S/Li.Sn |
InChI 键 |
UIDWHMKSOZZDAV-UHFFFAOYSA-N |
规范 SMILES |
[Li].[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


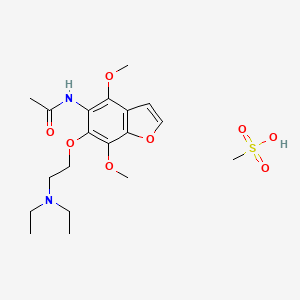
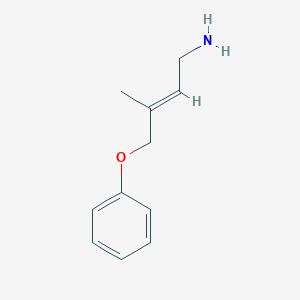
(2-propanolato)-](/img/structure/B13783339.png)
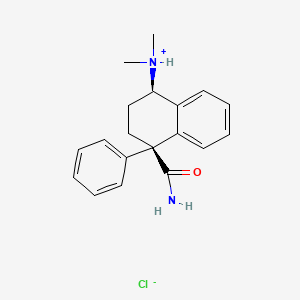
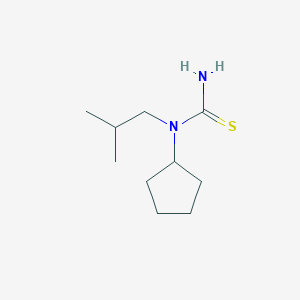
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
